molecular formula C6H3BrF3NO B8746097 5-Bromo-2-(trifluoromethyl)pyridin-3-ol

5-Bromo-2-(trifluoromethyl)pyridin-3-ol

Cat. No.: B8746097
M. Wt: 241.99 g/mol
InChI Key: JWCALUYKURWLJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2-(trifluoromethyl)pyridin-3-ol is a useful research compound. Its molecular formula is C6H3BrF3NO and its molecular weight is 241.99 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C6H3BrF3NO

Molecular Weight

241.99 g/mol

IUPAC Name

5-bromo-2-(trifluoromethyl)pyridin-3-ol

InChI

InChI=1S/C6H3BrF3NO/c7-3-1-4(12)5(11-2-3)6(8,9)10/h1-2,12H

InChI Key

JWCALUYKURWLJH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1O)C(F)(F)F)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 5-bromo-3-methoxy-2-(trifluoromethyl)pyridine (28) (0.87 g, 3.4 mmol) in a mixture of acetic acid (6 mL) and 33% HBr in acetic acid (12 mL) was stirred at 110° C. in a sealed tube overnight. Then Potassium Sodium tartrate tetrahydrate (7.8 g) was added slowly under 0° C. The mixture was taken up in ethyl acetate after 10 minutes stirring, the organic phase was washed with brine, dried over Na2SO4. The extract was concentrated under reduced pressure. The residue was purified by column chromatography on silica gel using a gradient of Hexane-Ethyl acetate (1:2) as the eluent to give the product (29) 0.65 g as gray solid, Yield: 79%. 1H NMR (CD3OD, 400 MHz): δ 8.18 (s, 1H), 7.58 (s, 1H). 19F NMR (CDCl3, 376 MHz): −68.0.
Quantity
0.87 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Name
Potassium Sodium tartrate tetrahydrate
Quantity
7.8 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
79%

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